1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE
Overview
Description
1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE is a complex organic compound that features a piperazine ring substituted with a piperidine-1-carbonyl group and a methanesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE typically involves multiple steps. One common method includes the reaction of 1-methylpiperazine with 4-piperidinone under specific conditions. For example, sodium triacetoxyborohydride and acetic acid in dichloromethane at 0°C to room temperature for 16 hours .
Industrial Production Methods
Industrial production methods for this compound often involve the hydrogenation of pyridine over a molybdenum disulfide catalyst to produce piperidine, which is then further reacted to form the desired compound .
Chemical Reactions Analysis
Types of Reactions
1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the piperidine and piperazine rings.
Common Reagents and Conditions
Common reagents include sodium triacetoxyborohydride for reduction and various acids for substitution reactions. Conditions typically involve controlled temperatures and solvents like dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the piperidine or piperazine rings.
Scientific Research Applications
1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE has several applications in scientific research:
Chemistry: Used as a reagent and building block in synthetic applications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized as a catalyst in various industrial chemical reactions.
Mechanism of Action
The mechanism of action for 1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. The piperidine and piperazine rings play a crucial role in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 1-METHYL-4-(PIPERIDINE-1-CARBONYL)-PYRIDINIUM, IODIDE
- 1-Methyl-4-piperidone
- 1-Methyl-4-(4-piperidinyl)piperazine
Uniqueness
1-METHYL-4-{[4-(PIPERIDINE-1-CARBONYL)PHENYL]METHANESULFONYL}PIPERAZINE is unique due to its combination of a piperidine-1-carbonyl group and a methanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and industrial applications.
Properties
IUPAC Name |
[4-[(4-methylpiperazin-1-yl)sulfonylmethyl]phenyl]-piperidin-1-ylmethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-19-11-13-21(14-12-19)25(23,24)15-16-5-7-17(8-6-16)18(22)20-9-3-2-4-10-20/h5-8H,2-4,9-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOCGBFNHMBTLS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C(=O)N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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